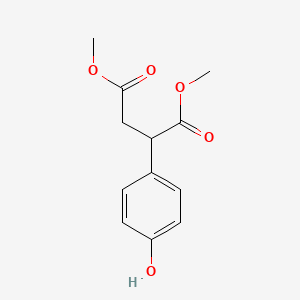

Dimethyl 2-(4-hydroxyphenyl)succinate

描述

Dimethyl 2-(4-hydroxyphenyl)succinate is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a derivative of succinic acid and contains a hydroxyphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-hydroxyphenyl)succinate can be synthesized through the esterification of 4-hydroxyphenylacetic acid with dimethyl succinate. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process also includes steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

化学反应分析

Types of Reactions

Dimethyl 2-(4-hydroxyphenyl)succinate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of dimethyl 2-(4-hydroxyphenyl)butanediol.

Substitution: Formation of various substituted phenyl succinates depending on the reagent used.

科学研究应用

Pharmaceutical Applications

Dimethyl 2-(4-hydroxyphenyl)succinate is primarily recognized for its role as a pharmaceutical intermediate. It is involved in the synthesis of several active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.

This compound has been utilized in pharmacokinetic evaluations of various compounds, enhancing the understanding of drug metabolism and efficacy . Its properties allow for effective modeling of drug interactions and absorption rates.

Agricultural Applications

In agriculture, this compound serves as a building block for developing agrochemicals. Its derivatives are explored for their potential as herbicides and insecticides.

Development of Herbicides

Research indicates that compounds derived from this compound exhibit herbicidal activity, making them suitable candidates for developing environmentally friendly agricultural chemicals .

Table 2: Herbicidal Activity of Derivatives

| Compound | Activity Level |

|---|---|

| This compound derivative A | High |

| This compound derivative B | Moderate |

Industrial Applications

This compound finds utility in various industrial applications due to its chemical stability and reactivity.

Solvent and Flavoring Agent

This compound acts as a solvent in various formulations and is also used as a flavoring agent in food products due to its pleasant aroma . Its ability to dissolve other substances enhances its application in cosmetic formulations as well.

Table 3: Industrial Uses

| Application Type | Description |

|---|---|

| Solvent | Used in cosmetic formulations |

| Flavoring Agent | Employed in food products |

Case Study 1: Synthesis Optimization

A study conducted on optimizing the synthesis of desvenlafaxine highlighted the efficiency of using this compound under controlled conditions, resulting in improved yields and reduced reaction times .

Case Study 2: Agrochemical Development

Research focused on developing herbicides from dimethyl derivatives demonstrated significant efficacy against common agricultural pests, showcasing the compound's versatility beyond pharmaceuticals .

作用机制

The mechanism of action of dimethyl 2-(4-hydroxyphenyl)succinate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

相似化合物的比较

Similar Compounds

Dimethyl fumarate: Another ester of succinic acid with different biological activities.

Dimethyl succinate: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.

4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the ester functionality.

Uniqueness

Dimethyl 2-(4-hydroxyphenyl)succinate is unique due to the presence of both the hydroxyphenyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications .

生物活性

Dimethyl 2-(4-hydroxyphenyl)succinate (DMHPS) is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms, and implications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative of succinic acid, featuring a hydroxyphenyl group. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Antioxidant Properties

Research indicates that DMHPS exhibits significant antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress. A study demonstrated that DMHPS could reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage in cells .

Anti-inflammatory Effects

DMHPS has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, DMHPS treatment resulted in a marked decrease in these cytokines, indicating its potential therapeutic role in inflammatory diseases .

The mechanism by which DMHPS exerts its biological effects involves several pathways:

- Enzyme Interaction : DMHPS interacts with specific enzymes involved in metabolic pathways, influencing their activity. For instance, it has been shown to affect the activity of succinate dehydrogenase (SDH), which plays a crucial role in the citric acid cycle .

- Metabolic Transformation : Upon administration, DMHPS undergoes metabolic transformations leading to the formation of active metabolites that contribute to its biological effects. The hydroxy group enhances its reactivity with biological molecules .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMHPS:

-

Antioxidant Activity Study :

- Objective : To evaluate the antioxidant capacity of DMHPS.

- Method : In vitro assays measuring ROS levels.

- Findings : DMHPS significantly reduced ROS levels compared to control groups, confirming its antioxidant potential.

- Anti-inflammatory Study :

- Cytotoxicity Evaluation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMHPS, a comparison with similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Dimethyl fumarate | Lacks hydroxyphenyl group | Anti-inflammatory; used in multiple sclerosis treatment |

| Dimethyl succinate | No hydroxy group | Limited biological activity compared to DMHPS |

| 4-Hydroxyphenylacetic acid | Hydroxyphenyl group present | Exhibits some antioxidant properties but lacks ester functionality |

This compound stands out due to its combination of both hydroxyphenyl and ester functionalities, allowing it to engage in diverse chemical reactions and biological interactions.

属性

IUPAC Name |

dimethyl 2-(4-hydroxyphenyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPMXTYMJAPZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741282 | |

| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136705-25-4 | |

| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。